REACTION_CXSMILES
|
[F:1][C:2]([F:22])([F:21])[C:3]1[CH:8]=[C:7](N)[CH:6]=[CH:5][C:4]=1[C:10]1[CH:16]=[CH:15][C:13](N)=[CH:12][C:11]=1[C:17]([F:20])([F:19])[F:18].S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:32].[Na+].[I:34]I>O.C(Cl)Cl>[F:1][C:2]([F:22])([F:21])[C:3]1[CH:8]=[C:7]([I:32])[CH:6]=[CH:5][C:4]=1[C:10]1[CH:16]=[CH:15][C:13]([I:34])=[CH:12][C:11]=1[C:17]([F:20])([F:19])[F:18] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0.0312 mol
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=CC(=C1)N)C1=C(C=C(N)C=C1)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
After stirring the mixture overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
excess iodine was destroyed
|
Type
|
ADDITION
|
Details
|
by adding sodium bisulfite
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with methylene dichloride
|
Type
|
WASH
|
Details
|
The organic phase was washed with aqueous sodium bisulfite
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=CC(=C1)I)C1=C(C=C(C=C1)I)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.3 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |